

# Unraveling the Molecular Architecture of BMS-818251: A Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and experimental evaluation of **BMS-818251**, a potent small-molecule inhibitor of HIV-1 entry. The document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

## **Core Chemical Structure and Properties**

**BMS-818251** is a complex heterocyclic molecule with the chemical formula C29H26N6O5S and a molecular weight of 570.62 g/mol .[1][2] Its formal IUPAC name is 4-(3-(2-(4-(Cyano(phenyl)methylene)piperidin-1-yl)-2-oxoacetyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-N-(2-hydroxyethyl)thiazole-2-carboxamide.[1][2]

The core of the molecule features a 6-azaindole scaffold. A key structural feature is a thiazole substituent with a long extension, which is crucial for its enhanced binding affinity and antiviral potency.[3] This extension allows for productive interactions with key residues within the HIV-1 envelope glycoprotein gp120.[3]



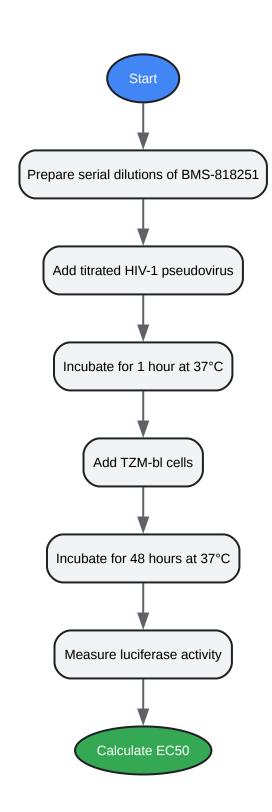
Property	Value	Source
Chemical Formula	C29H26N6O5S	[1][2]
Molecular Weight	570.62 g/mol	[1][2]
IUPAC Name	4-(3-(2-(4- (Cyano(phenyl)methylene)pipe ridin-1-yl)-2-oxoacetyl)-4- methoxy-1H-pyrrolo[2,3- c]pyridin-7-yl)-N-(2- hydroxyethyl)thiazole-2- carboxamide	[1][2]
CAS Number	2974489-09-1	[1][4]

## **Mechanism of Action: Inhibition of HIV-1 Entry**

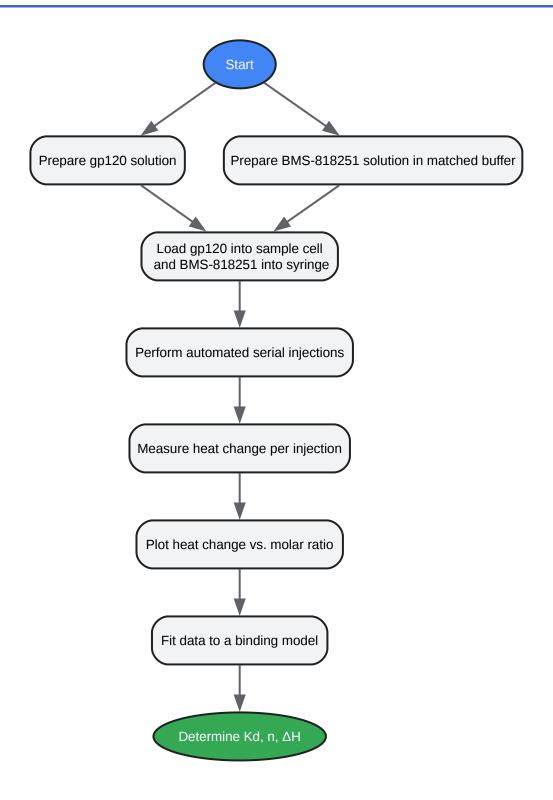
**BMS-818251** is a next-generation HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[2][5] By binding to a conserved region of gp120, specifically interacting with residues from the  $\beta$ 20- $\beta$ 21 hairpin, **BMS-818251** locks the gp120 protein in a prefusion state.[2][3][6] This conformational lock prevents the necessary interactions with the host cell's CD4 receptor, thereby blocking the initial step of viral entry into the cell.[7] This mechanism of action makes it effective against a broad range of HIV-1 strains and distinct from other classes of antiretroviral drugs.[5]











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